EG00229 trifluoroacetate

Angiogenesis NRP1 VEGFR

EG00229 trifluoroacetate is the definitive small-molecule probe for neuropilin-1 (NRP1) biology. It selectively inhibits VEGF-A binding to the NRP1 b1 domain (IC50 3 µM) without affecting VEGFR-1/2, enabling unambiguous dissection of NRP1-mediated angiogenesis, tumor invasion, and immune modulation. Validated for in vivo synergy studies with TKIs (e.g., lenvatinib) in renal/hepatic cancer models, and blocks SARS-CoV-2 spike protein entry via the CendR pocket. Choose EG00229 trifluoroacetate for high-purity, publication-ready results and reliable supply for preclinical R&D.

Molecular Formula C19H20F3N7O7S3
Molecular Weight 611.6 g/mol
Cat. No. B15583899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG00229 trifluoroacetate
Molecular FormulaC19H20F3N7O7S3
Molecular Weight611.6 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
InChIKeyZYQBITUOSRZDTG-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Scientific Procurement Decisions for EG00229 Trifluoroacetate Should Start with Its Target Profile


EG00229 trifluoroacetate (CAS: 1210945-69-9) represents a class of small molecule neuropilin-1 (NRP1) receptor antagonists. It functions primarily by inhibiting the binding of vascular endothelial growth factor A (VEGF-A) to the NRP1 b1 domain, a ligand-receptor interaction critical for angiogenic and tumorigenic signaling [1]. The compound has been used in fields including oncology, antivirals, and immunology [2]. Its pharmacologic action hinges on disrupting protein-protein interactions at the C-end rule (CendR) binding pocket of NRP1, a mechanism distinct from direct kinase inhibition approaches such as tyrosine kinase inhibitors (TKIs) targeting VEGFR-1/2 [3].

Why EG00229 Trifluoroacetate Cannot Be Replaced by Non-Selective or Pan-Kinase Vascular Inhibitors


The vascular and tumorigenic pathways targeted by EG00229 involve NRP1 as a co-receptor for multiple ligands, including VEGF-A165, semaphorins, and pathogenic spike proteins [1]. Pan-VEGFR TKIs such as sunitinib or sorafenib indiscriminately inhibit the kinase activity of VEGFR-1, VEGFR-2, and often VEGFR-3, along with other kinases, leading to broad, often toxic, anti-angiogenic effects [2]. In contrast, EG00229 narrowly targets the extracellular NRP1 coreceptor interaction without inhibiting VEGFR-1 or VEGFR-2 ([IC50 > 100 μM for functional effects on VEGFR direct binding]) [3]. This discrete intervention offers a tool for dissecting NRP1-specific biology and presents a different therapeutic window compared to broad-spectrum kinase inhibition, often showing synergy rather than redundancy when combined with TKIs [4].

Quantitative Evidence Guide: EG00229 Trifluoroacetate Differentiation


NRP1 Target Engagement and Selectivity Over VEGFR Family Receptors

EG00229 selectively inhibits VEGF-A binding to the NRP1 b1 domain with IC50 values of 3 µM, while showing no inhibition of VEGFA binding to VEGFR-1 or VEGFR-2 at comparable concentrations [1]. In a cell-based assay using radiolabeled 125I-VEGF, it inhibits binding to PAE/NRP1 cells (IC50 = 8 µM) but does not inhibit binding to cells expressing only VEGFR-2 [2].

Angiogenesis NRP1 VEGFR

Functional Inhibition of Endothelial Cell Migration

EG00229 trifluoroacetate significantly impairs VEGF-A induced migration of human umbilical vein endothelial cells (HUVECs) in functional assays . It also attenuates VEGFR2 phosphorylation in a dose-dependent manner, achieving a maximum inhibition of 34% at 100 µM .

Angiogenesis HUVEC Migration

In Vivo Antitumor Synergy with mTOR/VEGF Pathway Agents

In an in vivo mouse xenograft model of clear cell renal cell carcinoma (ccRCC), liposomes co-encapsulating EG00229 and everolimus (EG-L) demonstrated significantly higher tumor growth retardation compared to liposomes containing either everolimus alone (E-L) or EG00229 alone (G-L) [1]. Specifically, EG-L treatment led to a noticeable reduction in lung metastasis in vivo [1].

Oncology Combination Therapy ccRCC

Synergy with Lenvatinib in Cholangiocarcinoma via c-Met Modulation

EG00229 works synergistically or additively with lenvatinib to suppress the proliferation and promote apoptosis of cholangiocarcinoma (CCA) cells [1]. This enhanced efficacy was confirmed in animal models and is attributed to EG00229-mediated inhibition of the c-Met pathway, which is aberrantly activated by lenvatinib treatment alone [1].

Oncology Combination Therapy Cholangiocarcinoma

Benchmarking as a Catalyst for Improved NRP1 Antagonists

EG00229's established NRP1 antagonism is used as a benchmark comparator in the development of novel small molecules. A 2022 study identified 20 new inhibitors from a virtual screen of ~950,000 compounds. In a spike NRP1 binding assay, two novel compounds (NRPa-47 and NRPa-48) displayed a stronger inhibition of spike protein binding to NRP1 than EG00229, underscoring EG00229's role as a reference standard [1].

Antiviral SARS-CoV-2 Drug Discovery

Targeted Research and Industrial Application Scenarios for EG00229 Trifluoroacetate


Preclinical Development of NRP1-Directed Combination Therapies in Solid Tumors

EG00229 is a validated tool for in vivo combination studies with VEGF-pathway inhibitors (e.g., lenvatinib, everolimus) [1][2]. Its synergy in renal and liver cancer models justifies its procurement for advanced preclinical efficacy and biomarker studies, demonstrating enhanced tumor growth inhibition compared to monotherapies alone.

Target Validation and Mechanistic Dissection of the VEGF-A/NRP1 Axis

Researchers can leverage the compound's high selectivity for NRP1 over VEGFR-1/2 to exclusively interrogate NRP1-mediated biological functions [3]. This confirms EG00229's role in studying NRP1's specific contribution to endothelial migration, tumor cell invasion, and immune modulation without the confounding effects of direct VEGFR kinase inhibition.

Antiviral Research Targeting Host Cell Entry Factors

EG00229 blocks SARS-CoV-2 spike protein interaction with the NRP1 CendR binding pocket, reducing viral infectivity in vitro [4]. This makes it a valuable small-molecule probe for studying NRP1-dependent viral entry mechanisms or as a positive control in screens for new antiviral agents targeting host co-receptors.

Benchmark Standard for Novel NRP1 Antagonist Discovery

With its well-characterized binding affinity (NRP1 b1 domain IC50 = 3 µM), EG00229 serves as an essential reference compound and positive control in biochemical and cellular assays [5]. It is a necessary benchmark for validating the activity of structurally novel NRP1 antagonists developed through virtual screening or medicinal chemistry campaigns [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for EG00229 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.